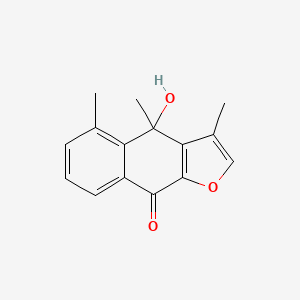
Cacalonol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cacalonol is derived from a Peruvian medicinal plant called huira-huira (Culcitium canescens). It has shown analgesic effects in acetic acid-induced writhing and tail pressure tests, and it also produced potent prolongation of hypnosis induced by pentobarbital . The molecular formula of this compound is C15H14O3 .
Physical And Chemical Properties Analysis
This compound’s physical and chemical properties include its molecular formula (C15H14O3) and molar mass (242.27) . Further analysis would require specific experimental data .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Calcium hydroxide [Ca(OH)2], often used in endodontic treatments, demonstrates antimicrobial properties against common bacterial pathogens. Research has shown that combining Ca(OH)2 with zinc oxide (ZnO) and chlorhexidine enhances its antimicrobial efficacy, particularly against Gram-positive bacteria like Peptostreptococcus micros and Streptococcus intermedius, common in infected root canals (Podbielski, Spahr, & Haller, 2003).
Cellular Mechanisms in Intestinal Epithelia
Flavonoids like baicalein, derived from medicinal herbs, have been observed to induce Cl– secretion across rat colonic mucosa. This process involves interaction with Ca2+- and cAMP-dependent secretagogues in human colonic epithelial cells, suggesting a potential therapeutic application for intestinal disorders (Yue, Yip, Huang, & Ko, 2004).
Cancer Cell Treatment
Baicalin, a flavonoid, has shown inhibitory effects on the proliferation of prostate cancer cells. Studies indicate that baicalin can induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent (Chan, Choi, Chen, Chan, & Huang, 2000).
Enhancement of Memory
Research has explored the role of baicalein in long-term potentiation (LTP) in the hippocampal CA1 region, indicating its potential to enhance memory and cognitive functions (Wang, Wang, Yang, Hu, Long, Fu, Xie, & Chen, 2011).
Cardiac Protection
Baicalin has been found to provide cardiac protection against ischemic myocardial injury by regulating mitochondrial dysfunction. This suggests its potential as a therapy for treating post-cardiac arrest myocardial injury (Wu, Chen, Qin, Chen, Lu, Jin, & Li, 2021).
Neurological and Stroke Applications
Baicalin's cytotoxic effects on human glioblastoma cells involve autophagy-related apoptosis through Ca2+ movement to the cytosol. This indicates its potential as a treatment for glioblastoma (Zhu, Fang, Wang, Fei, Tang, Liu, Niu, & Zhou, 2018). Additionally, baicalein exhibits neuroprotective properties against ischemic stroke through multiple targets and signaling pathways, making it a promising candidate for stroke treatment (Xu, Ma, Fan, Deng, Lian, Tan, Du, Zhang, Liu, Ren, Li, Wang, Cheng, 2018).
Propiedades
Número CAS |
54707-45-8 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-hydroxy-3,4,5-trimethylbenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H14O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h4-7,17H,1-3H3 |
Clave InChI |
OKXRQISDRKEMCB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2(C)O)C(=CO3)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C3=C(C2(C)O)C(=CO3)C |
Sinónimos |
cacalonol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(2-Thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1229341.png)
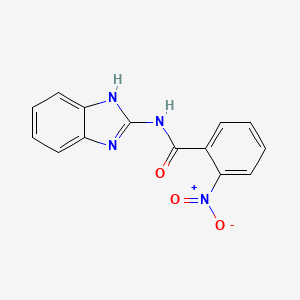

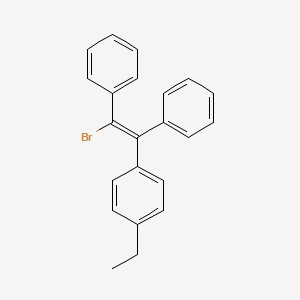
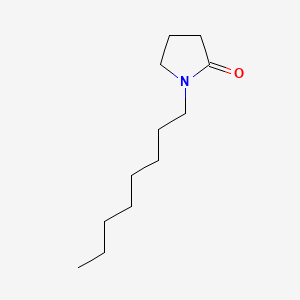


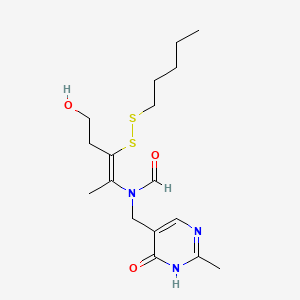
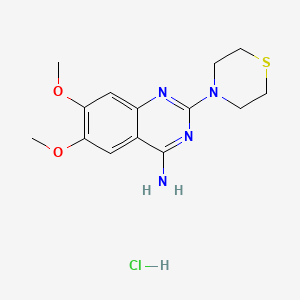


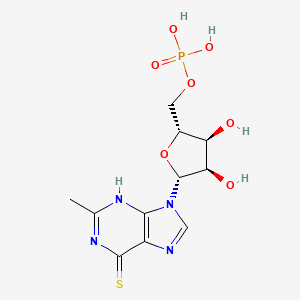
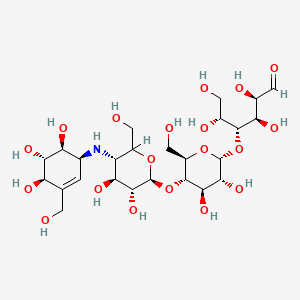
![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)